CID 21461965
Description
CID 21461965 is a chemical compound identified by its PubChem CID (Compound Identifier).
Properties
Molecular Formula |
C8H20Si2 |
|---|---|
Molecular Weight |
172.41 g/mol |
InChI |
InChI=1S/C8H20Si2/c1-7(2)9(5)10(6)8(3)4/h7-8H,1-6H3 |
InChI Key |
IRRGPOQDUUBKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)[Si](C)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 21461965 involves several steps. One common method includes the reaction of 3-bromomethyl-2-cyclopropyl-4-(4-fluorophenyl)quinoline with an organophosphorus reagent . This reaction is typically carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
CID 21461965 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diethylaminosulfur trifluoride for fluorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxides, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
CID 21461965 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being explored for its therapeutic potential in treating various diseases. Industrial applications include its use in the production of high-performance materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of CID 21461965 involves its interaction with specific molecular targets and pathways. It binds to certain proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 21461965 lacks direct data, the evidence provides frameworks for comparing structurally or functionally related compounds. Below is a generalized analysis based on methodologies from the referenced studies:
Structural Comparison
The evidence emphasizes structural overlays and 2D/3D alignment for comparing substrates and inhibitors. For example:
- Betulin derivatives (CID 72326, CID 64971, CID 92158) share a triterpenoid backbone but differ in functional groups (e.g., hydroxylation, caffeoyl substitution) .
- Oscillatoxin analogs (CID 101283546, CID 185389) exhibit variations in methyl groups and side chains, affecting their biological activity .
| Compound CID | Core Structure | Functional Modifications | Biological Role |
|---|---|---|---|
| CID 72326 (Betulin) | Triterpenoid | Hydroxyl groups at C3, C28 | Antiviral, anti-inflammatory |
| CID 64971 (Betulinic acid) | Triterpenoid | Carboxylic acid at C28 | Apoptosis inducer in cancer cells |
| CID 101283546 (Oscillatoxin D) | Polyketide | Epoxide ring, methyl branches | Cytotoxic agent |
Key Insight : Structural modifications (e.g., hydroxylation, methylation) directly influence solubility, target binding, and therapeutic efficacy .
Functional and Pharmacological Comparison
and highlight inhibitory roles of compounds like ginkgolic acid 17:1 (CID 5469634) and troglitazone (CID 5591) , which inhibit enzymes or transporters through steric hindrance or competitive binding. For instance:
- Troglitazone (CID 5591) acts as a PPAR-γ agonist but was withdrawn due to hepatotoxicity, illustrating the importance of safety profiling in analogs .
- Irbesartan (CID 3749), an angiotensin II receptor antagonist, demonstrates how minor structural changes (e.g., tetrazole vs. carboxylate groups) enhance specificity .
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question for studying CID 21461965?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure questions. For example:
- Feasibility: Ensure access to this compound samples and analytical tools.
- Novelty: Identify gaps in existing literature (e.g., "How does this compound interact with [specific receptor] under varying pH conditions?").
- Ethics: Address safety protocols for handling reactive compounds .
Q. What methodologies are appropriate for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Quantitative Approaches : Use spectroscopic techniques (NMR, IR) for structural analysis and HPLC for purity assessment.
- Qualitative Approaches : Pair computational modeling (e.g., DFT calculations) with experimental data to validate hypotheses .
- Table: Key Methodological Considerations
| Parameter | Technique | Example Application for this compound |
|---|---|---|
| Purity | HPLC, Mass Spectrometry | Quantify impurities in synthesized batches |
| Stability | Thermogravimetric Analysis | Assess decomposition under thermal stress |
| Solubility | UV-Vis Spectroscopy | Determine solubility in polar solvents |
Q. How can researchers design effective data collection tools for this compound studies?
- Methodological Answer :
- Surveys/Questionnaires : Use platforms like Google Forms to standardize data entry for collaborator feedback on experimental variables (e.g., solvent choices, reaction times) .
- Experimental Logs : Implement digital lab notebooks to track procedural adjustments and anomalies .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound experiments?
- Methodological Answer : Apply iterative analysis:
Replicate Experiments : Confirm reproducibility under identical conditions.
Contextualize Variables : Compare environmental factors (e.g., temperature, humidity) across trials.
Triangulate Methods : Cross-validate results using alternative techniques (e.g., X-ray crystallography vs. computational simulations) .
- Example : If spectroscopic data conflicts with computational predictions, re-examine assumptions in modeling parameters (e.g., solvent effects) .
Q. What strategies ensure reproducibility in this compound synthesis and testing?
- Methodological Answer :
- Detailed Protocols : Document synthesis steps with exact molar ratios, catalysts, and reaction times.
- Reference Standards : Include known compounds as controls in each experiment.
- Open Data : Share raw datasets and instrument calibration records via repositories like Zenodo .
Q. How can researchers optimize experimental parameters for this compound’s application in [specific field]?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test multiple variables (e.g., temperature, pressure, stoichiometry).
- Response Surface Methodology (RSM) : Model interactions between parameters to identify optimal conditions .
Q. What ethical and safety considerations are critical for this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
